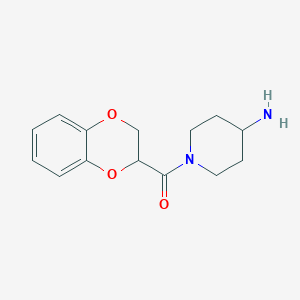

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13H,5-9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJRIKIDGGEIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the piperidine group through a series of condensation and substitution reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters ensures consistency and quality. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the benzodioxine ring, potentially forming quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzodioxine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary widely but often involve bases or acids to facilitate the reaction.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine has several research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can act as an inhibitor or activator. The benzodioxine ring and piperidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Anti-Cancer Potential: Cyclodoxazosin and Doxazosin highlight the benzodioxine-carbonyl moiety’s role in apoptosis induction, likely via α1-adrenergic receptor antagonism or EphA2 activation .

- Structural Flexibility : Piperidine-based analogues (e.g., target compound) show tunable pharmacokinetics through substituent modifications, as seen in Enamine Ltd’s methylated derivative .

- Target Selectivity : The piperazine vs. piperidine distinction in Doxazosin underscores the importance of nitrogen positioning in receptor binding .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound has the following structural and chemical characteristics:

- Molecular Formula : C14H18N2O3

- Molecular Weight : 262.30 g/mol

- IUPAC Name : (4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

- SMILES Notation : C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxane, including this compound, exhibit promising anticancer properties. Specifically, compounds with similar scaffolds have shown:

- Pro-apoptotic Activity : Demonstrated in various hematological cancer cells, including chronic lymphocytic leukemia (CLL) cells. The mechanism involves the induction of apoptosis and inhibition of autophagic flux in cancer cells .

Autophagy Inhibition

The compound has been linked to autophagy modulation. Autophagy is a cellular process that can either promote survival or lead to cell death depending on the context. Inhibition of late-stage autophagy has been shown to enhance the apoptotic effects of certain compounds .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with microtubules and modulation of cellular pathways involved in apoptosis and autophagy:

- Microtubule Targeting : Similar compounds have been characterized as microtubule-targeting agents (MTAs), which disrupt microtubule dynamics and induce cell death in cancer cells .

- Autophagic Flux Regulation : The compound's ability to impair autophagosome-lysosome fusion suggests it may act as an autophagy inhibitor, which could be leveraged in cancer therapies where autophagy contributes to drug resistance .

Case Studies and Research Findings

A study highlighted the synthesis and biological evaluation of various benzodioxane derivatives. Among these derivatives, certain compounds exhibited significant anticancer activity against a range of tumor cell lines:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5i | CLL | 0.05 | Pro-apoptotic |

| 5k | OSCC | 0.12 | Autophagy inhibition |

These findings underscore the potential of benzodioxane derivatives as therapeutic agents in oncology .

Q & A

Q. Table 1. Synthetic Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acylation in DCM | 78 | 98 | Triethylamine, 24h reflux | |

| Microwave-Assisted Synthesis | 85 | 97 | 100°C, 2h, TBAB catalyst |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 4.3 (d, 2H, benzodioxine O-CH-O) | |

| ESI-MS | m/z 291.1 [M+H] |

Key Considerations for Researchers

- Contradictory Data : Discrepancies in reported yields may arise from subtle differences in starting material purity or solvent drying protocols. Replicate studies with controlled variables (e.g., inert atmosphere) are critical .

- Advanced Applications : Explore the compound’s potential as a kinase inhibitor scaffold by introducing fluorinated or sulfonamide groups to the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.